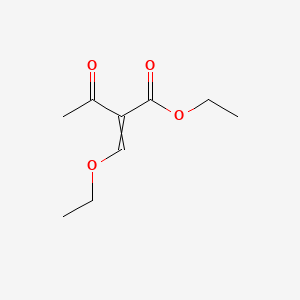
Citral diethyl acetal
Übersicht
Beschreibung
Citral diethyl acetal is a clear colorless liquid . It is chemically known as 1,1-Diethoxy-3,7-dimethyl-2,6-octadiene . It is recognized as safe (GRAS) by the Food and Drug Administration (FDA) .
Synthesis Analysis
Acetals are formed by the reversible combination of an aldehyde with two molecules of alcohols via the hemiacetal formation process . A new, simple protocol for the synthesis of acetals under basic conditions from non-enolizable aldehydes and alcohols has been reported . The synthesis of Citral diethyl acetal was optimized under the following conditions: citral to ethanol ratio of 1:5, catalyst dosage 11% of citral mass, the amount of water carrying agent 10 mL and reaction time 6 h .Molecular Structure Analysis
The molecular formula of Citral diethyl acetal is C14H26O2 . The molecular weight is 226.36 . The structure contains a total of 41 bonds, including 15 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 2 aliphatic ethers .Chemical Reactions Analysis
Acetals are often used as an excellent protecting group in organic synthesis, wherein the carbonyl group is protected into a non-reactive ether in basic and neutral conditions . Citral diethyl acetal may be sensitive to prolonged exposure to moisture and will decompose on heating .Physical And Chemical Properties Analysis
Citral diethyl acetal is a clear colorless liquid . It is insoluble in water and has a density of 0.875 g/mL at 25 °C . The boiling point is 140-142 °C/15 mmHg . It may be sensitive to prolonged exposure to moisture .Wissenschaftliche Forschungsanwendungen
Food Industry: Flavoring Agent
Citral diethyl acetal is widely used as a flavoring agent in the food industry due to its pleasant citrus aroma. It imparts a fresh, lemony scent and taste to various food products, enhancing their flavor profile . It is particularly effective in creating lemon and citrus flavors, which are popular in beverages, confectioneries, and baked goods. The compound is recognized as safe for use in food products and is subject to regulations to ensure consumer safety .
Cosmetics: Fragrance Component
In cosmetics, citral diethyl acetal serves as a fragrance ingredient, contributing to the aromatic qualities of products such as perfumes, colognes, and skincare items . Its stability and distinctive citrus scent make it a valuable component in formulating fragrances that require a long-lasting and appealing smell. The compound is also used in toiletries to suppress body odor .
Pharmaceuticals: Antimicrobial Properties
Research has shown that citral diethyl acetal exhibits antimicrobial properties, making it a potential additive in pharmaceutical formulations . It can be incorporated into topical ointments, creams, and lotions to prevent bacterial growth and extend the shelf life of the product. Its safety and efficacy as a pharmaceutical ingredient are under continuous study to explore its full potential .
Agriculture: Insecticide and Pheromone
Citral diethyl acetal has applications in agriculture as an insecticide due to its ability to affect insect behavior and development . It can be used in pest control strategies to protect crops from insect damage. Additionally, its pheromonal effects can be harnessed to manage pest populations in an environmentally friendly manner.
Chemical Synthesis: Intermediate
In chemical synthesis, citral diethyl acetal is used as an intermediate in the production of various compounds. It is involved in the synthesis of ionones and vitamins A and E, which are essential in the flavoring, fragrance, and pharmaceutical industries . Its role as an intermediate showcases its importance in the synthesis of complex molecules.
Perfumery: Natural Perfume Composition
The compound is a key ingredient in the creation of natural perfumes, providing a warm, woody, and citrus odor that is highly valued in the perfumery industry . It is used to develop sophisticated fragrance profiles and is particularly effective in enhancing citrus and green notes in perfumes .
Environmental Science: Emission Control
In environmental science, citral diethyl acetal’s role is explored in terms of its emissions and potential environmental impact. Its stability at high pH levels and its fragrant properties are considered when assessing its effects on environmental compartments and life forms . Research continues to ensure that its use is sustainable and does not contribute to pollution.
Materials Science: Manufacturing of Aromatic Materials
Lastly, citral diethyl acetal is utilized in materials science for the manufacturing of aromatic materials. Its incorporation into various materials can impart a desired scent, which can be beneficial in marketing and consumer satisfaction. Its physical properties, such as solubility and boiling point, are taken into account to optimize its use in material production .
Safety and Hazards
Citral diethyl acetal is classified as a combustible liquid . It may cause skin irritation and serious eye irritation . It should be stored under refrigerated temperatures and protected from moisture . In case of a spill, all sources of ignition should be removed, and the spill should be cleaned up with absorbent paper .
Wirkmechanismus
Target of Action
Citral diethyl acetal is a synthetic compound that is widely used as a flavor and fragrance agent It is known to have a citrus-like odor and flavor, suggesting that it may interact with olfactory receptors .
Mode of Action
It is known that the compound is an acetal, which is formed through a reaction involving a carbonyl compound (an aldehyde or ketone) and an alcohol . This reaction could potentially influence its interaction with its targets.
Biochemical Pathways
Given its structural similarity to citral, a compound known to have anti-inflammatory effects , it is possible that Citral diethyl acetal may also interact with inflammatory pathways.
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body
Result of Action
Given its use as a flavor and fragrance agent, it is likely that the compound interacts with olfactory receptors to produce a citrus-like scent and flavor .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Citral diethyl acetal. For instance, the compound may be sensitive to prolonged exposure to moisture and will decompose on heating . Therefore, it should be stored under refrigerated temperatures and protected from moisture .
Eigenschaften
IUPAC Name |
(2E)-1,1-diethoxy-3,7-dimethylocta-2,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O2/c1-6-15-14(16-7-2)11-13(5)10-8-9-12(3)4/h9,11,14H,6-8,10H2,1-5H3/b13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGFKWLJFHGGJ-ACCUITESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C=C(C)CCC=C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(/C=C(\C)/CCC=C(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O2 | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860014 | |
| Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Citral diethyl acetal is a clear colorless liquid. (NTP, 1992), colourless liquid with a mild, green, citrusy, herbaceous odour | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citral diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citral diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.864-0.879 | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citral diethyl acetal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/761/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
19.1 mmHg at 64.4 °F ; 30.7 mmHg at 86.0 °F (NTP, 1992) | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Citral diethyl acetal | |
CAS RN |
7492-66-2, 89553-30-0 | |
| Record name | CITRAL DIETHYL ACETAL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20039 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citral diethylacetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranial diethyl acetal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089553300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Octadiene, 1,1-diethoxy-3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-1,1-Diethoxy-3,7-dimethyl-2,6-octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90860014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxy-3,7-dimethylocta-2,6-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANIAL DIETHYL ACETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P54T5RT3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary methods for synthesizing Citral diethyl acetal, and what are their respective advantages?
A1: Two main methods are reported for synthesizing Citral diethyl acetal:
- Using a composite supported strong acid catalyst: This method, described in [], utilizes a PhSO₃H/Na₂SO₄·CaSO₄ catalyst and achieves high yields (93-94%) with a simple one-step reaction between Citral and anhydrous ethanol. This method boasts fast reaction times and high crude product purity.
- Using a strong acidic sulfonic resin catalyst: [] details this method, which offers the benefit of a reusable catalyst without significant activity loss after repeated cycles. This method utilizes milder reaction conditions compared to the first method.
Q2: How does Citral diethyl acetal influence adipogenesis, and which genes are implicated in this process?
A2: Research suggests that Citral diethyl acetal can modulate adipogenesis, likely through multiple mechanisms. [] demonstrates that it inhibits lipid accumulation in 3T3-L1 cells, potentially by downregulating the expression of key genes involved in lipid metabolism. These genes include:
Q3: Has Citral diethyl acetal shown potential in targeting specific diseases, and what mechanisms are proposed for its action?
A3: Preliminary research indicates potential applications for Citral diethyl acetal in addressing specific diseases:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















